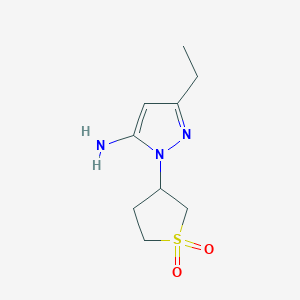
3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrothiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and sulfone groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced by nitration followed by reduction or by direct amination of the pyrazole ring.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is formed by the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.
Fusion of the Rings: The pyrazole and tetrahydrothiophene rings are fused together through a series of condensation reactions.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, carboxylic acids.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidation to sulfonic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of N-substituted derivatives.
Condensation: Formation of fused heterocyclic compounds.
科学研究应用
3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.
作用机制
The mechanism of action of 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the sulfone group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as inhibition of enzyme activity or alteration of signaling pathways.
相似化合物的比较
Similar Compounds
3-(5-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but lacks the ethyl group.
3-(5-Amino-3-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but has a methyl group instead of an ethyl group.
3-(5-Amino-3-phenyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but has a phenyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide imparts unique steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects.
属性
分子式 |
C9H15N3O2S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC 名称 |
2-(1,1-dioxothiolan-3-yl)-5-ethylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O2S/c1-2-7-5-9(10)12(11-7)8-3-4-15(13,14)6-8/h5,8H,2-4,6,10H2,1H3 |
InChI 键 |
ZGCPMGSWGSMRIG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=C1)N)C2CCS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















